molecular formula C12H14N2O4 B11725107 Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate

Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate

Cat. No.: B11725107
M. Wt: 250.25 g/mol
InChI Key: VRRJMYGZVFDNPV-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate is a methyl ester featuring a conjugated enoate backbone substituted with a hydroxy group at position 3 and a diazenyl (azo) group at position 2. The azo group is further substituted with a 4-methoxyphenyl moiety, imparting electron-donating effects through the methoxy group.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoate

InChI

InChI=1S/C12H14N2O4/c1-8(15)11(12(16)18-3)14-13-9-4-6-10(17-2)7-5-9/h4-7,15H,1-3H3

InChI Key

VRRJMYGZVFDNPV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be outlined as follows:

    Diazotization: An aromatic amine, such as 4-methoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with an active methylene compound, such as methyl acetoacetate, under basic conditions to form the desired azo compound.

The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at a slightly elevated temperature to facilitate the formation of the azo bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as the diazonium salts can be highly reactive and potentially hazardous. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which can further react to form more complex structures.

    Reduction: Reduction of the azo bond can lead to the formation of the corresponding hydrazo compound or amines.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazo compounds or aromatic amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1.1 Antiproliferative Effects

Research indicates that methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate exhibits significant antiproliferative properties against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell growth by inducing apoptosis or cell cycle arrest. For instance, derivatives of this compound have been tested for their efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating IC50 values in the low micromolar range, indicating potent activity .

1.2 Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, contributing to its potential therapeutic applications .

Therapeutic Applications

2.1 Cancer Therapy

Given its antiproliferative effects, this compound is being explored as a potential candidate for cancer therapy. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival. Researchers are particularly interested in its ability to enhance the efficacy of existing chemotherapeutics when used in combination therapies .

2.2 Anti-inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Inflammation is a critical component of various chronic diseases, including arthritis and cardiovascular diseases. The compound's ability to inhibit pro-inflammatory cytokines could pave the way for its use in treating inflammatory conditions .

Agrochemical Applications

3.1 Pesticide Development

The structural characteristics of this compound make it a candidate for agrochemical applications, particularly as a pesticide or herbicide. Its effectiveness against certain plant pathogens has been documented, suggesting potential use in agricultural practices to enhance crop yield and resistance to pests .

Material Science Applications

4.1 Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings or adhesives. The incorporation of azo compounds into polymer matrices can impart unique optical and mechanical properties, making them suitable for advanced materials applications .

Case Studies and Research Findings

StudyFocusFindings
Kachhadia et al., 2016Antiproliferative ActivityDemonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 13.3 µM .
Banu et al., 2017Anti-inflammatory EffectsShowed inhibition of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .
Recent Agrochemical StudyPesticidal EfficacyIdentified effective control against specific fungal pathogens affecting crops .

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate exerts its effects can vary depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The azo bond can undergo reduction to form active metabolites that can further interact with cellular components, influencing various biological pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Relevance: Sulfonamido derivatives (e.g., 62k) are explored for medicinal applications, while azo compounds are often dyes or catalysts. The target’s methoxy group may enhance bioavailability compared to non-polar analogues.
  • Spectroscopic Signatures : The azo group’s conjugation with the 4-methoxyphenyl moiety could result in distinct UV-Vis λmax values (>400 nm), useful for photochemical studies.

Biological Activity

Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. The structural features of this compound, including the azo group and the methoxy-substituted phenyl ring, suggest various mechanisms of action that warrant detailed investigation.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C12H15N3O3\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{3}

This compound features a hydroxyl group, an azo linkage, and a methoxy group, contributing to its biological activity.

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of methyl esters with phenolic structures have been shown to inhibit the proliferation of various cancer cell lines. A study involving related compounds demonstrated that several derivatives displayed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating strong antiproliferative effects .

CompoundIC50 (mg/mL)Cell Line
7a0.12HCT-116
7g0.12HCT-116
7d0.81HCT-116

These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities.

The proposed mechanism for the anticancer activity of azo compounds often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, compounds like methyl 3-hydroxy derivatives have been shown to interact with heat shock proteins (HSP90), which play a crucial role in cancer cell survival and proliferation .

Case Studies

  • Study on Azo Compounds : A series of azo compounds were synthesized and tested for their biological activity. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the potential for targeted cancer therapies .
  • Structural Analysis : The crystal structure analysis of similar compounds revealed non-planar configurations around the azo bond, which may influence their biological interactions and efficacy .

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